molecular formula C9H6ClNOS2 B075861 Rhodanine, 3-(4-chlorophenyl)- CAS No. 13037-55-3

Rhodanine, 3-(4-chlorophenyl)-

Cat. No. B075861
CAS RN: 13037-55-3
M. Wt: 243.7 g/mol
InChI Key: JRWQAQZBEVDDQC-UHFFFAOYSA-N
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Description

Rhodanine derivatives are recognized for their broad spectrum of biological and chemical properties. "Rhodanine, 3-(4-chlorophenyl)-" specifically refers to a compound within this class that includes a 4-chlorophenyl group attached to the rhodanine core. This structural modification significantly influences its reactivity and interactions with various biological targets.

Synthesis Analysis

Synthesis of rhodanine derivatives often involves Knoevenagel condensation reactions, which are efficient for introducing various substituents at the C-5 position of the rhodanine ring, including the 4-chlorophenyl group. One method described involves the green synthesis of rhodanine derivatives in aqueous medium, highlighting an environmentally friendly approach to obtaining these compounds with high yields (Khazaei et al., 2014).

Molecular Structure Analysis

The molecular structure of rhodanine derivatives, including "Rhodanine, 3-(4-chlorophenyl)-," is characterized by the presence of a thiazolidine-2,4-dione core. NMR and X-ray crystallography studies provide insights into the stereochemistry and electronic properties of these molecules. For instance, the stereochemical arrangement and the impact of substituents on the rhodanine ring have been extensively studied, revealing the influence of the 4-chlorophenyl group on the overall molecule's properties (Dogan et al., 1992).

Scientific Research Applications

  • Antibacterial Properties : Rhodanine derivatives have been found to exhibit antibacterial properties. A study by Tejchman et al. (2017) demonstrated that rhodanine 3-carboxyalkanoic acid derivatives showed bacteriostatic or bactericidal activity against gram-positive bacterial strains (Tejchman et al., 2017).

  • Chemical Structure Analysis : The structural properties of rhodanine derivatives have been explored. Aydeniz et al. (2004) investigated rotational isomers of 3-(o-aryl)-5-methyl-rhodanines using NMR spectroscopy and density functional theory (Aydeniz et al., 2004).

  • Drug Discovery Applications : Rhodanines are recognized as privileged heterocycles in medicinal chemistry. Kaminskyy et al. (2017) reviewed the synthetic protocols for rhodanines, their biological activity, biotargets, and mode of actions (Kaminskyy et al., 2017).

  • Organic Solar Cells : Rhodanine derivatives have been used in the development of small molecule organic solar cells. Song et al. (2016) introduced a novel small molecule based on dithienobenzodithiophene and rhodanine, showing high power conversion efficiency (Song et al., 2016).

  • Anticancer Properties : Rhodanine derivatives are studied for their anticancer potential. Szczepański et al. (2022) analyzed the anticancer features of rhodanines over the last decade, focusing on their structure-activity relationship and molecular targets (Szczepański et al., 2022).

  • Application in Dye-Sensitized Solar Cells : Wan et al. (2017) demonstrated the use of a rhodanine derivative as an electron acceptor in dye-sensitized solar cells, enhancing their efficiency (Wan et al., 2017).

  • Antimicrobial and Antiviral Agents : Chaurasyia et al. (2022) compiled developments in the medicinal chemistry of rhodanine derivatives, focusing on their antimicrobial and antiviral activities (Chaurasyia et al., 2022).

  • Solid-Phase Combinatorial Synthesis : Lee et al. (2000) described the solid-phase combinatorial synthesis of 5-arylalkylidene rhodanine (Lee et al., 2000).

Future Directions

Rhodanine derivatives have shown potential in various areas of medicinal chemistry. They have been found to possess a broad spectrum of biological activity, including anticancer properties . Future research may focus on designing new, effective small molecules with potential applications in cancer and other diseases .

properties

IUPAC Name

3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWQAQZBEVDDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156494
Record name Rhodanine, 3-(4-chlorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodanine, 3-(4-chlorophenyl)-

CAS RN

13037-55-3
Record name 3-(4-Chlorophenyl)rhodanine
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URL https://commonchemistry.cas.org/detail?cas_rn=13037-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodanine, 3-(4-chlorophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USAF T-1
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Record name Rhodanine, 3-(4-chlorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 27 g. (0.16 m.) of p-chlorophenyl isothiocyanate, 33 ml. (42.5 g., 0.475 m.) of mercaptoacetic acid and 5 drops of triethylamine is heated in a pressure bottle at 120°-130°C. for 21/2 hours. The reaction mixture is allowed to stand at room temperature overnight and filtered. The crude product is recrystallized from ethanol to give 3-(4'-chlorophenyl)-rhodanine, m.p. 124.5°-126°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RS Manly, PH Doleman… - Journal of Dental …, 1959 - journals.sagepub.com
There is one obvious requirement for inhibitory action by a chemical in this system. The chemical must be sufficiently soluble in water or mixed sol-vent to diffuse into the thin layer of …
Number of citations: 5 journals.sagepub.com

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